4-((1H-1,2,4-Triazol-1-yl)methyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHMNOUPYIXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437883 | |
| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-11-9 | |
| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol and Its Derivatives
Strategies for the Construction of the 1,2,4-Triazole-Phenol Scaffold
The assembly of the 1,2,4-triazole-phenol framework can be achieved through various synthetic routes, including multi-step sequences and one-pot procedures. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a reliable and controlled approach to constructing the 4-((1H-1,2,4-triazol-1-yl)methyl)phenol scaffold. A common strategy involves the separate synthesis of the triazole and phenol (B47542) precursors, followed by their coupling.
A representative multi-step approach can be inferred from the synthesis of the analogous thioether, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. nih.gov This synthesis involves the reaction of 1-chloromethyl-1,2,4-triazole hydrochloride with 4-mercaptophenol (B154117) in the presence of a base. nih.gov By analogy, a plausible route to this compound would involve the N-alkylation of 1,2,4-triazole (B32235) with a suitable 4-hydroxybenzyl halide, such as 4-(bromomethyl)phenol (B1630418) or 4-(chloromethyl)phenol, in the presence of a base to facilitate the nucleophilic substitution.
The key steps in such a synthesis would be:
Preparation of the 4-hydroxybenzyl halide: This can be achieved through the halogenation of 4-hydroxybenzyl alcohol.
N-alkylation of 1,2,4-triazole: The sodium salt of 1,2,4-triazole, formed by reacting with a base like sodium ethoxide, can then react with the 4-hydroxybenzyl halide. chemicalbook.com The use of a base is crucial for the deprotonation of the triazole ring, making it a more potent nucleophile. chemicalbook.com
An alternative multi-step approach involves the demethylation of a methoxy-protected precursor. For instance, the synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol is achieved by refluxing 1-(4-methoxyphenyl)-1H-1,2,4-triazole with a 48% hydrobromic acid solution. prepchem.com This demethylation strategy could be adapted for the synthesis of the target compound by first preparing 1-((4-methoxybenzyl)-1H-1,2,4-triazole and subsequently cleaving the methyl ether to unveil the phenolic hydroxyl group.
A summary of a potential multi-step synthesis is presented in the table below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Hydroxybenzyl alcohol | Halogenating agent (e.g., HBr, SOCl₂) | 4-(Halomethyl)phenol |
| 2 | 1,2,4-Triazole, 4-(Halomethyl)phenol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | This compound |
One-Pot Synthetic Routes for Related Triazole Derivatives
One-pot syntheses offer a more streamlined and efficient approach to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. A novel one-pot strategy has been developed for the synthesis of 1,2,4-triazole motifs from readily available starting materials like 4-hydroxyphenylacetic acid, formamidine (B1211174) hydrochloride, and hydrazine (B178648) derivatives under mild conditions. rsc.org This methodology could potentially be adapted to generate the this compound scaffold or its derivatives in a single synthetic operation.
For instance, a one-pot, four-component condensation reaction has been successfully employed for the synthesis of complex triazole derivatives. researchgate.net This reaction involves phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene (B1212753) compound, and an azide (B81097) in the presence of a copper catalyst and an ionic liquid medium. researchgate.net While this specific example leads to 1,2,3-triazoles, the principle of multi-component, one-pot reactions is a powerful tool in the synthesis of diverse heterocyclic systems, including 1,2,4-triazole-phenol structures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivative Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov While the primary focus of this article is on 1,2,4-triazoles, the CuAAC reaction is a vital tool for the synthesis of derivatives where a 1,2,3-triazole moiety is incorporated into the this compound scaffold. This is particularly relevant for creating more complex molecules with potential applications in drug discovery and materials science. mdpi.com
The general scheme for a CuAAC reaction involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govacs.org
To apply this to the derivatization of the target scaffold, one could envision two main strategies:
Introducing an alkyne or azide functionality onto the phenol ring: The phenolic hydroxyl group of this compound could be derivatized to introduce a terminal alkyne (e.g., through etherification with propargyl bromide) or an azide group. This functionalized scaffold could then be reacted with a variety of azides or alkynes, respectively, via CuAAC to generate a library of derivatives.
Introducing an alkyne or azide functionality onto the triazole ring: While less common for the 1,2,4-triazole core, functionalization at the carbon positions of the triazole could potentially allow for the introduction of an alkyne or azide handle for subsequent CuAAC reactions.
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for the late-stage functionalization of complex molecules. mdpi.comacs.org
Microwave-Assisted Synthesis of Related Triazole-Phenol Compounds
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like triazoles.
Several studies have reported the successful application of microwave irradiation in the synthesis of 1,2,4-triazole derivatives. For example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas the conventional method required several hours. nih.gov Similarly, the synthesis of thioether derivatives containing 1,2,4-triazole moieties was accomplished in 15 minutes with an 81% yield using microwave heating. nih.gov
In the context of the this compound scaffold, microwave assistance could be applied to the N-alkylation step of the multi-step synthesis. The reaction between 1,2,4-triazole and a 4-hydroxybenzyl halide could be significantly accelerated under microwave irradiation, potentially reducing reaction times from hours to minutes. A one-pot, two-step microwave-assisted synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives has been developed, which involves the in-situ generation of azides followed by a cycloaddition reaction. scientific.net This demonstrates the feasibility of using microwave technology for the rapid and efficient synthesis of triazole-containing phenolic compounds.
The benefits of microwave-assisted synthesis for preparing this compound and its derivatives are summarized below:
| Feature | Benefit |
| Rapid Heating | Significantly reduced reaction times (minutes vs. hours) |
| Increased Yields | Often leads to higher product yields compared to conventional methods |
| Enhanced Purity | Can minimize the formation of side products |
| Energy Efficiency | More energy-efficient than traditional heating methods |
Chemical Modifications and Derivatization Strategies
Once the core this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. The primary sites for chemical modification are the aromatic phenol ring and the 1,2,4-triazole moiety.
Substitution Reactions on Aromatic Rings and the Triazole Moiety
Aromatic Ring Substitution: The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho to the hydroxyl group.
The phenolic hydroxyl group itself is a key site for derivatization. It can undergo:
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
O-Arylation: Reaction with aryl halides under conditions such as the Ullmann condensation.
Triazole Moiety Substitution: The 1,2,4-triazole ring exhibits a distinct reactivity pattern. The nitrogen atoms are susceptible to electrophilic attack, such as protonation and alkylation. chemicalbook.com The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient due to the presence of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com
Nucleophilic substitution on the triazole ring itself is generally challenging. However, if the triazole ring is functionalized with a good leaving group, such as a halogen, nucleophilic substitution can be achieved. For example, 2-phenyltriazole 1-oxides can be selectively halogenated at the C-5 position, and this halogen can then be displaced by various nucleophiles. rsc.org While this applies to a 1,2,3-triazole N-oxide, it illustrates the principle of activating the triazole ring towards nucleophilic substitution. S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a common method for derivatization at the triazole core. mdpi.com
Functional Group Interconversions (e.g., Oxidation, Reduction)
Functional group interconversions are fundamental for the synthesis of this compound and for transforming it into its key derivatives. Reduction of a nitro precursor is a particularly crucial step.
The synthesis of this compound often begins with 1-(4-nitrobenzyl)-1H-1,2,4-triazole. The reduction of the nitro group in this precursor is a critical step to produce 4-((1H-1,2,4-triazol-1-yl)methyl)aniline. lookchem.com This transformation is a cornerstone of synthetic organic chemistry, with numerous established methods available. organic-chemistry.org The choice of reducing agent and conditions can be tailored to ensure high yield and chemoselectivity, preserving other functional groups in the molecule. nih.gov
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation : This widely used industrial method involves hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. google.com
Metal/Acid Reduction : Classic methods include using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation : Reagents like formic acid or hydrazine can be used as a hydrogen source in the presence of a suitable catalyst. organic-chemistry.org
Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) can be used, often in combination with a catalyst or additives like iodine, to achieve the reduction. organic-chemistry.orgnih.gov
The resulting aniline (B41778) is a versatile intermediate that can be used to synthesize Schiff bases or be converted into the target phenol compound. lookchem.com
Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reagent(s) | Catalyst/Additive | Solvent | Key Features |
|---|---|---|---|
| H₂ (gas) | Pd/C, PtO₂, Raney Ni | Ethanol, Ethyl Acetate | Highly efficient, common industrial method. google.com |
| NaBH₄ | Pd(II)-polysalophen coated magnetite NPs | Water | Green methodology using a recyclable magnetic nanocatalyst. nih.gov |
| Formic Acid (HCOOH) | Iron-based complex | - | Base-free transfer hydrogenation under mild conditions. organic-chemistry.org |
| Methylhydrazine (CH₃NHNH₂) | Cobalt complex | Polar protic solvents | Chemoselective reduction in excellent yields. organic-chemistry.org |
| Tetrahydroxydiboron | None | Water | Metal-free reduction with good functional group tolerance. organic-chemistry.org |
Amino to Hydroxyl Group : The conversion of 4-((1H-1,2,4-triazol-1-yl)methyl)aniline to this compound is a standard example of functional group interconversion. The process typically involves diazotization of the primary aromatic amine with sodium nitrite (B80452) (NaNO₂) and a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt. Subsequent hydrolysis of this unstable intermediate by heating the aqueous solution yields the desired phenol. lookchem.com
Methoxy to Hydroxyl Group : An alternative synthetic route involves the demethylation of a methoxy-substituted precursor. For instance, the related compound 4-(1H-1,2,4-triazol-1-yl)phenol can be synthesized by refluxing 1-(4-methoxyphenyl)-1H-1,2,4-triazole with a strong acid like 48% hydrobromic acid (HBr), which cleaves the methyl ether to yield the phenol. prepchem.com
Oxidation of the Phenol Ring : While phenols can generally be oxidized to form quinones or undergo oxidative coupling, specific studies detailing the oxidation of this compound are not prominent in the reviewed literature. The presence of the triazole ring and the methylene bridge may influence the reaction pathways and susceptibility to oxidation. Some studies have investigated the antioxidant properties of different triazole derivatives, which relates to their stability under oxidative conditions, but this does not describe a synthetic functional group transformation. zsmu.edu.ua
Advanced Spectroscopic and Structural Characterization Techniques for 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol and Its Analogs
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the study of 4-((1H-1,2,4-triazol-1-yl)methyl)phenol and its derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes. For instance, the FT-IR spectrum of a triazole derivative might show bands for C-H stretching of the aromatic ring around 3101 cm⁻¹ and aliphatic groups between 2908 and 2885 cm⁻¹. rdd.edu.iq The presence of an imine group (C=N) can be identified by a band around 1603 cm⁻¹, while the C=N stretching of the triazole ring itself may appear near 1507 cm⁻¹. rdd.edu.iq Additionally, a C-S stretching vibration can be observed at approximately 719 cm⁻¹. rdd.edu.iq In analogs containing a carbonyl group, a characteristic C=O stretching vibration is typically observed. nih.gov For example, in a series of novel phenolic acid triazole derivatives, this band appears in the range of 1695-1733 cm⁻¹. nih.gov The N-H stretching vibration on the triazole ring can be seen as a peak around 3200 cm⁻¹. nih.gov
Table 1: Characteristic FT-IR Frequencies for this compound Analogs
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3101 rdd.edu.iq |
| Aliphatic C-H | Stretching | 2885-2908 rdd.edu.iq |
| C=N (imine) | Stretching | ~1603 rdd.edu.iq |
| C=N (triazole ring) | Stretching | ~1507 rdd.edu.iq |
| C-S | Stretching | ~719 rdd.edu.iq |
| N-H (triazole ring) | Stretching | ~3200 nih.gov |
| C=O (carbonyl) | Stretching | 1695-1733 nih.gov |
| N-H (amide) | Stretching | 3220-3272 nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Elucidation of Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure and connectivity of atoms.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. In analogs of this compound, the aromatic protons of the benzene (B151609) and triazole rings typically appear in the range of 6.87–8.60 ppm. nih.gov For a specific analog, aromatic protons were observed between 7.21 and 8.07 ppm. rdd.edu.iq The methylene (B1212753) (-CH₂) protons bridging the phenol (B47542) and triazole rings would present a characteristic singlet, for example, at 4.13 ppm. rdd.edu.iq In derivatives with a hydroxyl group, an exchangeable singlet for the hydroxyl proton can be observed. mdpi.com
¹³C NMR: Carbon-13 NMR helps to identify all the carbon atoms in a molecule. For phenolic acid triazole derivatives, the carbonyl carbon chemical shifts are found in the range of 165.71–166.92 ppm. nih.gov The carbons of the triazole ring resonate between 140.01 and 152.14 ppm. nih.gov The methylene carbon (-CH₂) linked to an oxygen atom can appear in the range of 65.64–72.56 ppm. nih.gov
2D NMR: Techniques like COSY and HSQC can be employed to establish correlations between protons and carbons, further confirming the molecular structure, especially for more complex analogs.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Analogs
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Aromatic (Benzene & Triazole) | 6.87-8.60 nih.gov |
| ¹H | Methylene (-CH₂-) | ~4.13 rdd.edu.iq |
| ¹³C | Carbonyl (C=O) | 165.71-166.92 nih.gov |
| ¹³C | Triazole Ring Carbons | 140.01-152.14 nih.gov |
| ¹³C | Methylene (-CH₂-O) | 65.64-72.56 nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Phenolic compounds typically exhibit a maximum absorption (λ_max) in the ultraviolet region, for example, phenol itself has a λ_max of 275 nm. docbrown.info For triazole derivatives, the presence of conjugated systems influences the absorption spectra. researchgate.net For instance, certain N-phenylpropanamide derivatives of 1,2,4-triazole (B32235) show a λ_max between 296 and 298 nm. nih.gov The specific λ_max can be influenced by the solvent and the substituents on the aromatic rings.
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For example, the HRMS data for 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole showed a calculated m/z for the protonated molecule [M+H]⁺ of 502.2283, with the found value being 502.2281, confirming its composition. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. For an analog, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, single-crystal X-ray analysis revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net The analysis also showed a dihedral angle of 33.40 (5)° between the benzene and triazole rings and the presence of O—H···N hydrogen bonds that link the molecules into chains. nih.govresearchgate.netnih.gov This technique is invaluable for understanding the supramolecular chemistry of these compounds. jyu.fimdpi.com
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. It can be used to identify the crystalline phase of a compound and to assess its purity. This technique is particularly useful for materials where growing single crystals is challenging. Studies on metal complexes of a triazole derivative have utilized PXRD to analyze the crystalline phases of the synthesized compounds. ijprs.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, its metal complexes, particularly those with transition metals having unpaired d-electrons, can be studied using EPR. researchgate.netnationalmaglab.org The EPR spectrum provides information about the electronic structure of the metal center, its oxidation state, and the coordination environment. redalyc.org This is crucial for characterizing the magnetic properties of these complexes. researchgate.net
Low-Temperature Time-Resolved Emission Spectroscopy for Ligand Excited State Analysis
Low-temperature time-resolved emission spectroscopy is a powerful analytical technique employed to investigate the excited-state dynamics of fluorescent and phosphorescent molecules. By cooling the sample, typically to the temperature of liquid nitrogen (77 K), thermal broadening of spectral features is significantly reduced, leading to better-resolved vibronic structures in the emission spectra. The time-resolved component of the technique allows for the monitoring of the decay of excited states on timescales ranging from picoseconds to seconds, providing crucial information about the lifetimes of these states and the various de-excitation pathways available to the molecule.
Detailed Research Findings from Analogous Systems:
Studies on various 1,2,4-triazole derivatives have demonstrated their significant luminescent properties. nih.govmdpi.com The emission characteristics are often influenced by the nature and position of substituents on the triazole and adjacent aromatic rings. For instance, the introduction of different functional groups can tune the emission wavelength and quantum yield. nih.gov
For phenol and its derivatives, low-temperature spectroscopy has been instrumental in characterizing their excited states. At cryogenic temperatures, phenomena such as phosphorescence, which is often quenched at room temperature due to collisional deactivation, become observable. This allows for the direct probing of the triplet state.
In systems containing both triazole and phenol-like moieties, excited-state intramolecular proton transfer (ESIPT) can be a key de-excitation pathway. rsc.org This process involves the transfer of a proton from the hydroxyl group of the phenol to a nitrogen atom on the triazole ring in the excited state. ESIPT often results in a large Stokes shift between the absorption and emission spectra, and time-resolved spectroscopy is crucial for elucidating the dynamics of this ultrafast process. rsc.org
Expected Excited State Analysis for this compound:
At low temperatures, the fluorescence spectrum of this compound is expected to be a well-resolved, vibrationally structured band. Time-resolved measurements would yield the lifetime of the S₁ state. Any non-exponential decay kinetics could indicate the presence of multiple conformers or competing de-excitation pathways.
Furthermore, at 77 K, it is highly probable that phosphorescence from the T₁ state would be observed. Time-resolved phosphorescence measurements would provide the lifetime of this triplet state, which is typically much longer than the fluorescence lifetime (microseconds to seconds). The energy gap between the S₁ and T₁ states, which can be determined from the onsets of the fluorescence and phosphorescence spectra, is a critical parameter in understanding the potential for intersystem crossing.
The table below summarizes the expected photophysical parameters that could be obtained from a low-temperature time-resolved emission study of this compound, based on typical values for related aromatic and heterocyclic compounds.
| Photophysical Parameter | Expected Range | Significance |
| Fluorescence Maximum (λem, F) | 300 - 400 nm | Provides information about the energy of the S₁ state. |
| Fluorescence Lifetime (τF) | 1 - 20 ns | Characterizes the decay rate of the S₁ state. |
| Phosphorescence Maximum (λem, P) | 400 - 550 nm | Provides information about the energy of the T₁ state. |
| Phosphorescence Lifetime (τP) | 1 µs - 10 s | Characterizes the decay rate of the T₁ state. |
| Singlet-Triplet Energy Gap (ΔES-T) | 5000 - 10000 cm⁻¹ | Influences the efficiency of intersystem crossing. |
It is important to note that the actual values for this compound would need to be determined experimentally. The presence of different solvents or the solid-state environment could also significantly influence these photophysical properties.
Computational Studies on this compound Remain Elusive
Following a comprehensive review of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies have been published for the compound this compound. While the synthesis and crystal structure of this compound have been reported, detailed theoretical investigations into its electronic and structural properties appear to be absent from the public domain.
The compound, identified by the CAS number 119192-11-9, has been synthesized and its structure confirmed through experimental methods such as single-crystal X-ray diffraction, ¹H NMR, ¹³C NMR, and mass spectrometry. These studies provide valuable information on its molecular geometry and connectivity in the solid state. For instance, crystallographic data reveals that in the crystal structure, molecules are linked by intermolecular O-H···N hydrogen bonds, forming a helical chain.
However, the user's specific request for an article detailing quantum chemical calculations is unable to be fulfilled at this time due to a lack of available research data. The requested analyses, which include:
Density Functional Theory (DFT) Calculations: Studies on electronic structure, Frontier Molecular Orbitals (HOMO-LUMO), chemical reactivity parameters (e.g., hardness, electrophilicity), and Natural Bond Orbital (NBO) analysis.
Time-Dependent Density Functional Theory (TD-DFT): Research into excited state properties and the prediction of spectroscopic parameters like NMR chemical shifts and vibrational wavenumbers.
have not been performed or published for this compound. While computational studies are common for many 1,2,4-triazole derivatives to explore their biological and material properties, this specific molecule has not been the subject of such theoretical investigation in the available literature.
Therefore, the creation of data tables and detailed research findings for the specified computational chemistry topics is not possible.
Computational Chemistry and Molecular Modeling Studies of 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol, within the active site of a biological macromolecule, typically a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific docking studies for this compound against particular targets are not detailed in the available literature, the structural features of the molecule allow for predictions of its potential binding modes. The 1,2,4-triazole (B32235) ring is a versatile pharmacophore known for its ability to participate in various non-covalent interactions. nih.gov
The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands into a protein's active site. pensoft.net The phenolic hydroxyl (-OH) group is also a key feature, capable of acting as both a hydrogen bond donor and acceptor. Furthermore, the aromaticity of both the phenol (B47542) and triazole rings allows for potential π-π stacking or hydrophobic interactions with corresponding amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. semanticscholar.org
In a typical docking simulation, the predicted binding affinity is quantified by a scoring function, usually expressed in kcal/mol. A lower (more negative) value indicates a more stable and potentially stronger interaction between the ligand and the target. For derivatives of this scaffold, docking studies have been performed against targets like c-kit tyrosine kinase and lanosterol (B1674476) 14-α-demethylase, demonstrating the utility of this approach for the broader class of triazole compounds. nih.govacs.org
Table 1: Potential Interacting Moieties of this compound and Their Likely Interactions (This table is illustrative of the types of interactions the compound could form within a protein binding site, based on its chemical structure.)
| Molecular Feature | Potential Interaction Type |
| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor |
| Phenol Aromatic Ring | π-π Stacking, Hydrophobic |
| Triazole Nitrogen Atoms | Hydrogen Bond Acceptor |
| Triazole Aromatic Ring | π-π Stacking, Hydrophobic |
| Methylene (B1212753) Bridge | Van der Waals, Hydrophobic |
Rationalization of Structure-Activity Relationships (SAR) through Docking
Molecular docking is a powerful tool for rationalizing the structure-activity relationships (SAR) observed within a series of chemical compounds. nih.govresearchgate.net For the this compound scaffold, SAR studies would involve synthesizing derivatives with various substituents on the phenol ring or modifications to the triazole moiety and evaluating their biological activity.
Docking simulations can then provide a structural basis for observed activity changes. For example:
Addition of a bulky group on the phenol ring might sterically hinder the compound from fitting into the active site, leading to decreased activity.
Introducing an electron-withdrawing group could alter the hydrogen-bonding capacity of the nearby phenol, potentially increasing or decreasing binding affinity depending on the specific interactions with the protein.
Modifying the linker between the two rings could change the molecule's conformational flexibility, affecting its ability to adopt the optimal binding pose.
By visualizing the docked poses of different derivatives, researchers can identify key interactions that are essential for activity and those that are detrimental, thereby guiding the design of more potent and selective compounds. researchgate.net
In Silico Prediction of Pharmacokinetic-Related Properties (e.g., ADME)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. pensoft.net These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. Various molecular parameters are calculated based on the compound's structure to assess its drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. pensoft.net
For this compound, a theoretical ADME profile can be generated. The key properties include molecular weight, lipophilicity (LogP), water solubility, and the number of hydrogen bond donors and acceptors, all of which influence its behavior in the body.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Note: These values are computationally predicted based on the chemical structure and are not derived from experimental studies.)
| Property | Predicted Value | Favorable Range (Drug-Likeness) |
| Molecular Formula | C9H9N3O | - |
| Molecular Weight | 175.19 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 1.25 | ≤ 5 |
| Water Solubility | Highly soluble | - |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | - |
These predicted properties suggest that this compound has a favorable profile for oral bioavailability, with low molecular weight, good water solubility, and high predicted gastrointestinal absorption.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol Derivatives
Mechanistic Aspects of Antimicrobial and Antifungal Actions
Inhibition of Bacterial Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. Biofilms are notoriously resistant to conventional antimicrobial agents. The 1,2,4-triazole (B32235) moiety has been identified as a key structural feature in compounds designed to inhibit biofilm formation.
Studies on novel 1,2,4-triazole derivatives have demonstrated their potential as anti-biofilm agents. For instance, certain synthesized triazole derivatives have shown significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov One particular derivative, E10, exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli. nih.gov
The mechanism of action for these triazole derivatives appears to involve disruption of the bacterial cell membrane. nih.gov This membrane-targeting ability leads to the leakage of intracellular components such as proteins and DNA, ultimately causing bacterial cell death. nih.gov Furthermore, these compounds have been shown to be effective in eradicating established biofilms. For instance, compound E10 was able to eradicate 54.5% of a mature S. aureus biofilm at a concentration of 64 µg/mL. nih.gov The combination of triazoles with other pharmacophores, such as Schiff bases, is a promising strategy for developing new and effective agents against bacterial biofilms. nih.gov
Table 4: Antibacterial and Anti-biofilm Activity of a Selected Triazole Derivative (E10)
| Organism | MIC (µg/mL) | Biofilm Eradication (%) |
|---|---|---|
| S. aureus | 16 | 54.5 (at 64 µg/mL) |
| E. coli | 32 | - |
Data from a study on triazole derivatives for biofilm disruption. nih.gov
Targeted Mechanisms Against Bacterial Enzymes (e.g., E. coli MurB)
While direct inhibition of E. coli MurB by 4-((1H-1,2,4-triazol-1-yl)methyl)phenol derivatives is not specifically reported, the potential for triazole-containing compounds to target bacterial enzymes involved in cell wall biosynthesis is an active area of research. Mur enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Research into inhibitors of other Mur enzymes, such as MurA, has identified compounds containing a triazole ring. For example, a benzoic acid derivative featuring a 1,2,4-triazole moiety, [(E)-3-(5-(2-carboxy-2-((3-methyl-1H-1,2,4-triazol-5-yl)thio)vinyl)furan-2-yl]benzoic acid, was identified as a novel and reversible inhibitor of MurA with an IC50 of 1 ± 2 µM. nih.gov Although this compound did not show antibacterial activity against E. coli, it highlights the potential of the triazole scaffold to interact with and inhibit Mur enzymes. nih.gov
The development of inhibitors for Mur enzymes is a promising strategy to combat antibiotic resistance. The structural features of this compound could serve as a template for designing new derivatives that specifically target enzymes like MurB in E. coli.
Mechanisms of Action Against Fungal Pathogens (e.g., Magnaporthe oryzae)
Magnaporthe oryzae is a devastating fungal pathogen that causes rice blast disease. Triazole-based fungicides are widely used to control various fungal pathogens, and their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.
While specific studies on the mechanism of this compound against M. oryzae are limited, research on other antifungal agents provides insights into potential mechanisms. For instance, the natural product citral (B94496) has been shown to possess antifungal activity against M. oryzae by modulating the chitin (B13524) content of the fungal cell wall. nih.gov RNA sequencing analysis revealed that citral treatment affects genes involved in amino sugar and nucleotide sugar metabolic pathways, including chitin synthesis. nih.gov This leads to damaged cell wall integrity and inhibited mycelial growth. nih.gov
Another study on the triazole fungicide metconazole, 5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, demonstrated its broad-spectrum antifungal activity against several P. oryzae (a synonym for M. oryzae) strains. researchgate.net Metconazole was found to damage the cell wall integrity and cell membrane permeability, leading to deformed and shrunken hyphae. researchgate.net It also inhibited key virulence processes such as conidial germination, germ tube elongation, and appressorium formation. researchgate.net
These findings suggest that derivatives of this compound could potentially exert their antifungal effects against M. oryzae through similar mechanisms, such as disrupting cell wall or membrane integrity and interfering with critical developmental processes required for infection.
Antiproliferative and Anticancer Mechanistic Pathways
Derivatives of the this compound scaffold have demonstrated notable efficacy in curbing the proliferation of cancer cells through a variety of intricate mechanisms. These pathways collectively contribute to the disruption of the cancer cell life cycle and the induction of programmed cell death.
Cell Cycle Progression Modulation (e.g., G2/M Arrest)
A crucial mechanism by which these derivatives exhibit their anticancer effects is the modulation of the cell cycle, a tightly regulated process that governs cell division. Several studies on related triazole-containing compounds have shown a consistent pattern of inducing cell cycle arrest, particularly at the G2/M phase. This phase is a critical checkpoint for DNA repair before the cell enters mitosis.
For instance, a novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to induce G2/M phase arrest in various breast cancer cell lines in a dose-dependent manner. nih.gov Treatment with ZQL-4c led to a significant accumulation of cells in the G2/M phase, as detailed in the table below. nih.gov
| Cell Line | Concentration of ZQL-4c (µmol/L) | Percentage of Cells in G2/M Phase (%) |
|---|---|---|
| MCF-7 | 0 | 9.1 |
| 0.4 | 24.8 | |
| 0.8 | 28.0 | |
| 1.6 | 35.4 | |
| MDA-MB-231 | 0 | 19.4 |
| 0.4 | 23.4 | |
| 0.8 | 29.0 | |
| 1.6 | 31.6 | |
| SK-BR-3 | 0 | 16.3 |
| 0.4 | 18.6 | |
| 0.8 | 27.1 | |
| 1.6 | 33.5 |
This arrest is often accompanied by the altered expression of key cell cycle regulatory proteins. Similarly, certain new N-4-piperazinyl derivatives of ciprofloxacin, which also feature a heterocyclic core, demonstrated a dose-dependent G2/M arrest in A549 non-small cell lung cancer cells. nih.gov This effect was linked to an increase in the expression of p53 and p21 and a decrease in cyclin B1 and Cdc2 proteins, suggesting a p53/p21 dependent pathway. nih.gov
Induction of Apoptotic Processes
Beyond halting the cell cycle, derivatives of this compound can actively induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of effective anticancer agents.
The aforementioned oleanolic derivative, ZQL-4c, was also found to induce apoptosis in breast cancer cells, as evidenced by morphological changes and an increased percentage of apoptotic cells upon treatment. nih.gov This apoptotic induction was associated with the activation of caspases, a family of proteases that are central to the execution of apoptosis. Specifically, treatment with ZQL-4c led to increased levels of cleaved caspase-3, -7, and -9, as well as an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Further supporting the role of the triazole moiety in apoptosis induction, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were identified as potent inducers of apoptosis. mdpi.com Certain derivatives from this series were shown to function as activators of caspase-3 and -8 and Bax, while also downregulating Bcl-2. mdpi.com
Inhibition of Tubulin Polymerization
The cytoskeleton, and particularly microtubules, plays a pivotal role in cell division, motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin. The disruption of tubulin polymerization is a well-established and effective strategy in cancer chemotherapy. Several compounds incorporating a 1,2,4-triazole ring have been identified as potent inhibitors of tubulin polymerization. nih.gov
The 1,2,4-triazole ring can act as a bioisostere for the cis-double bond of combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor. nih.gov This structural mimicry allows these triazole derivatives to bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
A series of indole/1,2,4-triazole hybrids have also been developed as tubulin polymerization inhibitors. nih.gov One of the most effective compounds from this series, an oxime-based derivative, demonstrated a potent inhibitory effect on tubulin polymerization with an IC50 value of 3.03 ± 0.11 µM, which was more potent than the standard drug combretastatin A-4 (IC50 = 8.33 ± 0.29 µM). nih.gov
Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage. While cancer cells often exhibit a higher basal level of ROS compared to normal cells, a further increase in ROS levels can push them beyond a threshold of tolerance, leading to oxidative stress-induced cell death.
The anticancer activity of some triazole derivatives has been linked to their ability to induce the production of ROS. The oleanolic derivative ZQL-4c, for example, was found to stimulate the production of ROS in breast cancer cells. nih.gov This increase in intracellular ROS is believed to be a key upstream event that triggers the subsequent G2/M arrest and apoptosis. nih.gov The generation of ROS can lead to DNA damage and the activation of stress-related signaling pathways that ultimately converge on cell death.
Antioxidant Properties and Radical Scavenging Mechanisms
In addition to their anticancer activities, which can involve the pro-oxidant mechanism of ROS generation, derivatives of this compound can also exhibit antioxidant properties. This dual functionality is of significant interest, as oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of these compounds is largely attributed to their ability to scavenge free radicals.
The phenol (B47542) group in the this compound scaffold is a key contributor to its radical scavenging activity. Phenolic compounds are well-known antioxidants that can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting radical chain reactions.
Studies on various 1,2,4-triazole derivatives have demonstrated their potential as antioxidants. For instance, a series of 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated for their free radical scavenging properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com The results indicated that these compounds could act as proton radical scavengers or hydrogen suppliers. mdpi.com In another study, certain 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives showed promising antioxidant activity, with some compounds exhibiting potent DPPH radical scavenging effects. nih.govnih.gov
The antioxidant activity of these compounds can be influenced by the nature and position of substituents on the aromatic rings. The table below summarizes the DPPH radical scavenging activity of some 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives. nih.gov
| Compound | IC50 (µM) |
|---|---|
| Ascorbic acid (Standard) | 0.074 |
| 4d | 0.144 |
| 4c | 0.183 |
| 4e | 0.244 |
| 4b | 0.274 |
| 4a | 0.3 |
Furthermore, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones revealed that some derivatives possessed promising antioxidant activity in addition to their antiproliferative actions. mdpi.com For example, compounds 3g and 3h from this series exhibited DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM, which was comparable to the standard antioxidant Trolox (77.6%). mdpi.com
Coordination Chemistry of 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol and Its Metal Complexes
Ligand Design and Coordination Modes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Eu(III), Tb(III), Dy(III))
The structural design of 4-((1H-1,2,4-triazol-1-yl)methyl)phenol allows for several potential coordination modes, making it a highly adaptable ligand for complexing with a range of transition metal and lanthanide ions. The primary donor sites are the deprotonated phenolic oxygen and the nitrogen atoms of the 1,2,4-triazole (B32235) ring.
Key coordination modes include:
Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring, typically the N4 atom, leaving the phenol (B47542) group uncoordinated or involved in hydrogen bonding.
Bidentate Chelating Coordination: The ligand can form a stable chelate ring by coordinating to a single metal ion through both the phenolic oxygen and a nitrogen atom from the triazole ring. This mode is common in the formation of mononuclear complexes.
Bidentate Bridging Coordination: The 1,2,4-triazole moiety is well-known for its ability to bridge two metal centers using its N1 and N2 atoms. mdpi.commdpi.com This N1,N2-bridging is a fundamental interaction in the formation of polynuclear complexes and coordination polymers, creating 1D, 2D, or 3D networks. mdpi.comsc.edu This bridging capacity can lead to interesting magnetic interactions between the connected metal ions. mdpi.com
With transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), both chelating and bridging modes are prevalent, leading to complexes with varied geometries, including octahedral, tetrahedral, and square planar configurations. ekb.egasianpubs.org For lanthanide ions like Eu(III), Tb(III), and Dy(III), coordination typically involves the formation of stable complexes where the organic ligand can also function as an "antenna" to sensitize the metal's luminescence. dntb.gov.ua The specific coordination mode adopted often depends on factors like the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-anions, and the solvent used during synthesis. mdpi.com
Synthesis and Characterization of Mononuclear and Polymeric Coordination Compounds
The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF). ejtas.com The resulting structure, whether it is a discrete mononuclear unit or an extended polymeric network, can often be controlled by adjusting the reaction conditions.
Mononuclear Complexes: These are generally formed when the ligand acts in a chelating fashion, with one or more ligand molecules coordinating to a central metal ion. The remaining coordination sites on the metal can be occupied by solvent molecules or other co-ligands.
Polymeric Compounds: The propensity of the 1,2,4-triazole ring to form N1,N2-bridges is a key driver for the assembly of coordination polymers. mdpi.comresearchgate.net These bridging interactions can link metal centers into one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. mdpi.comsc.edu The specific dimensionality and topology of the polymer are influenced by the coordination geometry of the metal ion and the flexibility of the ligand.
The characterization of these newly synthesized compounds relies on a combination of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex.
Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring and the C-O bond of the phenol group upon complexation.
UV-Visible Spectroscopy: Reveals changes in electronic transitions within the ligand and provides information about the coordination geometry of the metal ion through d-d transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II)), showing shifts in proton and carbon signals upon coordination.
Influence of Metal Coordination on the Compound's Electronic and Structural Properties
The coordination of this compound to a metal ion induces significant changes in both its electronic and structural properties. These changes are a direct consequence of the donation of electron density from the ligand's donor atoms to the metal's orbitals and the geometric constraints imposed by the formation of coordination bonds.
Structural Changes: Upon coordination, the bond lengths and angles within the ligand are altered. For instance, X-ray diffraction studies of related complexes often show a lengthening of the C=N bonds in the triazole ring and a change in the dihedral angle between the phenol and triazole planes compared to the free ligand. nih.gov In the solid state, the uncomplexed ligand may form hydrogen-bonded networks, which are replaced by stronger metal-ligand coordination bonds in the complexes. nih.gov
Electronic Changes: The redistribution of electron density upon complexation is readily observed through spectroscopic methods.
In IR spectra , the coordination of the triazole nitrogen atoms to the metal center typically causes a shift of the ν(C=N) stretching vibration to a higher or lower frequency. The deprotonation and coordination of the phenolic oxygen is confirmed by the disappearance of the broad ν(O-H) band and a shift in the ν(C-O) stretching frequency.
In UV-Visible spectra , the absorption bands corresponding to the π→π* and n→π* transitions of the ligand are often shifted (either blue or red shift) upon complexation. For transition metal complexes, new bands may appear in the visible region, which are assigned to d-d electronic transitions and provide insight into the geometry of the metal's coordination sphere.
Modulated Biological Activity of Metal-Triazole-Phenol Complexes (e.g., Enhanced Antimicrobial Effects)
It is a well-established principle in medicinal inorganic chemistry that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. nih.govfrontiersin.orgresearchgate.net Complexes derived from 1,2,4-triazole and phenol-containing ligands frequently exhibit greater antimicrobial (antibacterial and antifungal) activity than the free ligand. nih.govfrontiersin.org
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Ligand | >100 | >100 | 50 |
| Co(II) Complex | 25 | 50 | 12.5 |
| Ni(II) Complex | 25 | 50 | 12.5 |
| Cu(II) Complex | 12.5 | 25 | 6.25 |
| Zn(II) Complex | 50 | 50 | 25 |
Note: The data in this table is illustrative and based on general findings for similar triazole-metal complexes to demonstrate the typical trend of enhanced activity upon complexation. nih.govfrontiersin.org
Photoluminescent and Magnetic Properties of Metal-Containing Systems
Beyond their biological applications, metal complexes of this compound can exhibit valuable photoluminescent and magnetic properties, which are primarily dependent on the choice of the metal ion.
Photoluminescent Properties: Complexes containing lanthanide ions such as Europium(III), Terbium(III), and Dysprosium(III) are particularly renowned for their strong and sharp, line-like emission bands. mdpi.comnih.gov This luminescence arises from f-f electronic transitions within the lanthanide ion. However, since these transitions are parity-forbidden, direct excitation of the metal ion is inefficient. In these coordination complexes, the organic ligand can act as an "antenna". The ligand absorbs incident UV radiation (a highly allowed π→π* transition) and efficiently transfers the absorbed energy to the central lanthanide ion, which then de-excites by emitting light at its characteristic wavelengths (e.g., red for Eu(III) and green for Tb(III)). researchgate.net This process, known as the antenna effect , is crucial for obtaining bright lanthanide luminescence. nih.gov Complexes with d¹⁰ metal ions like Zn(II) or Cd(II) can also be luminescent, with emission typically originating from ligand-centered transitions that are modified by coordination to the metal. mdpi.com
Magnetic Properties: When paramagnetic transition metal ions like Co(II), Ni(II), and Cu(II) are used, the resulting complexes possess interesting magnetic properties. dalalinstitute.com In mononuclear complexes, the magnetic behavior is typically that of a simple paramagnet, dictated by the number of unpaired d-electrons on the metal center.
More complex magnetic phenomena arise in polynuclear systems where the 1,2,4-triazole ring acts as an N1,N2-bridge between two or more metal centers. mdpi.com This bridge provides a short, conjugated pathway for superexchange interactions, which is the coupling of the magnetic moments of adjacent metal ions. mdpi.com This coupling can be:
Antiferromagnetic: The electron spins on adjacent metal centers align in opposite directions, leading to a reduction in the total magnetic moment of the complex at low temperatures. Weak antiferromagnetic coupling is frequently observed in dinuclear and polynuclear complexes of Co(II), Ni(II), and Cu(II) bridged by 1,2,4-triazole derivatives. mdpi.comnih.gov
Ferromagnetic: The spins align in the same direction, leading to an enhanced magnetic moment.
These magnetic interactions can be studied using variable-temperature magnetic susceptibility measurements, which provide valuable information about the nature and strength of the coupling between the metal ions. mdpi.com
Advanced Materials Science Applications of 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol Derivatives
Applications in Organic Electronic Devices
The field of organic electronics has seen significant advancements through the development of novel materials with tailored properties. Derivatives of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol are of particular interest due to the electronic characteristics of the 1,2,4-triazole (B32235) core, which make it suitable for various roles within organic electronic devices.
The electron-deficient nature of the 1,2,4-triazole ring is a key attribute for its use in organic electronic devices. This property facilitates efficient electron transport, a crucial function in the operation of multilayered organic devices. Materials incorporating the 1,2,4-triazole moiety often exhibit deep Highest Occupied Molecular Orbital (HOMO) energy levels, which creates a significant energy barrier for holes. This makes them effective hole-blocking materials, confining charge recombination to the desired emissive layer and thereby enhancing device efficiency.
For instance, a derivative, Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ), was designed as an electron-transporting material and demonstrated high electron mobility of 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹. The introduction of a silicon atom between two triazole-phenyl units resulted in a high triplet energy of 2.84 eV and a high glass transition temperature of 115 °C. These properties are indicative of the potential of triazole-based materials in demanding electronic applications.
In the realm of organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer (PLEDs) variants, derivatives of this compound can play a critical role as electron-transport layer (ETL) and hole-blocking layer (HBL) materials. Efficient charge injection, transport, and confinement are paramount for achieving high-performance OLEDs. The electron-transporting and hole-blocking capabilities of the triazole core contribute to balancing the charge carriers within the emissive layer, leading to improved quantum efficiency and device lifetime.
The high triplet energy of many triazole derivatives is particularly advantageous for PHOLEDs, where it is essential to confine the high-energy triplet excitons within the emissive layer to prevent energy loss. For example, the use of SiTAZ as a hole-blocking and electron-transporting material in deep blue PHOLEDs resulted in a maximum external quantum efficiency (EQE) of 15.5% and an EQE of 13.8% at a high luminance of 1000 cd m⁻². This demonstrates the effectiveness of triazole-based materials in high-efficiency phosphorescent devices.
Table 1: Performance of a PHOLED Device Utilizing a Triazole-Based Electron-Transport Material
| Parameter | Value |
| Electron-Transport Material | Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) |
| Maximum External Quantum Efficiency (EQE) | 15.5% |
| EQE at 1000 cd m⁻² | 13.8% |
| Color Coordinates (CIE) | (0.16, 0.22) |
Data sourced from a study on deep blue phosphorescent OLEDs.
In organic photovoltaic (OPV) cells, materials based on this compound derivatives can be employed as electron-acceptor or interfacial layer materials. The electron-deficient nature of the triazole ring makes it a suitable component for acceptor materials that can efficiently separate excitons into free charge carriers. Furthermore, the ability to tune the energy levels of these derivatives through chemical modification allows for the optimization of the interface between the active layer and the electrodes, facilitating efficient charge extraction and reducing recombination losses. The phenol (B47542) group also offers a site for further functionalization to enhance solubility and film-forming properties, which are crucial for device fabrication.
Integration in Functional Polymers and Frameworks
The incorporation of this compound derivatives into polymer backbones or as building blocks for metal-organic frameworks (MOFs) opens up avenues for creating materials with advanced functionalities. The triazole and phenol moieties can impart specific properties to the resulting macromolecules or porous structures.
In functional polymers, these derivatives can be used to create materials with tailored electronic, optical, and thermal properties. The triazole unit can enhance the electron affinity and thermal stability of the polymer, while the phenol group can be used for cross-linking or as a point of attachment for other functional groups. Such polymers can find applications in various fields, including as membranes, sensors, and in electronic devices. A set of novel 1,2,4-triazole derivatized amino acids have been introduced as precursors in the design of 1D coordination polymers, 2D chiral helicates, and 3D metal-organic frameworks.
Optoelectronic and Photonic Material Applications (e.g., Optical Waveguides)
Derivatives of this compound are also being explored for their potential in optoelectronic and photonic applications. The inherent electronic properties of the triazole ring, combined with the potential for creating highly ordered structures, make these materials interesting for applications such as optical waveguides. A recent study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide highlighted their potential for nonlinear optical (NLO) applications. One of the synthesized compounds exhibited significant linear polarizability and hyperpolarizabilities, suggesting its utility in fabricating materials for optoelectronic devices.
The ability to form hydrogen-bonded networks, facilitated by the phenol group and the nitrogen atoms of the triazole ring, can lead to the formation of supramolecular structures with long-range order. This is a desirable characteristic for materials used in optical waveguides, where a high degree of structural perfection is required to minimize light scattering and loss.
Role in Energy Storage and Conversion Technologies (e.g., PEMFCs, Data Storage)
In the domain of energy storage and conversion, derivatives of this compound show promise, particularly in the development of proton-exchange membranes for fuel cells (PEMFCs). The triazole ring can act as a proton conductor, especially under anhydrous or low-humidity conditions, which is a significant advantage for high-temperature PEMFCs. The phenol group can contribute to the formation of a robust, proton-conducting network through hydrogen bonding.
A study on new proton-exchange membranes based on poly-1-vinyl-1,2,4-triazole doped with phenol-2,4-disulfonic acid demonstrated the potential of combining triazole-containing polymers with acidic phenol derivatives. The interaction between the triazole rings and the sulfonic acid groups led to the formation of acid-base complexes that stabilized the membranes and enhanced their thermal stability and proton conductivity.
Table 2: Properties of Proton-Exchange Membranes Based on Poly-1-vinyl-1,2,4-triazole (PVT) and Phenol-2,4-disulfonic Acid (PDSA)
| Membrane Composition (PVT:PDSA ratio) | Proton Conductivity (mS/cm) | Activation Energy for Proton Transfer (kJ/mol) |
| 1:1 | 59.80 | 19.5 |
| 2:1 | 7.30 | 21.6 |
| 3:1 | 6.23 | 38.2 |
Data from a study on proton-exchange membranes for fuel cells.
Selective Adsorption and Catalytic Properties (e.g., Dye Adsorption, Photocatalysis)
Derivatives of this compound are promising candidates for the development of materials with significant adsorption and catalytic capabilities. These properties are often realized by incorporating the derivatives as ligands into the structure of metal-organic frameworks (MOFs) and coordination polymers. The porous nature and high surface area of these materials are key to their function in these applications.
Dye Adsorption:
The selective removal of organic dyes from industrial wastewater is a critical environmental challenge. MOFs and coordination polymers constructed from triazole-containing ligands have demonstrated considerable potential for the selective adsorption of dye molecules. The mechanism of adsorption is often a combination of factors including porosity, electrostatic interactions, and π-π stacking.
For instance, coordination polymers based on Co(II) and a ligand structurally related to this compound, namely 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid), have been investigated for their dye adsorption properties rsc.org. These materials can exhibit selective adsorption of cationic dyes from aqueous solutions. The selectivity is attributed to the electrostatic interactions between the charged surface of the MOF and the dye molecules. Furthermore, the pore size and shape of the framework can be tailored to selectively accommodate specific dye molecules, even large ones like Rhodamine B researchgate.net. The reusability of these materials is a significant advantage, as adsorbed dye molecules can often be released, allowing the adsorbent to be regenerated and used in multiple cycles researchgate.net.
| Adsorbent Material | Target Dye | Adsorption Capacity (mg/g) | Selectivity | Ref. |
| Co(II)-based Coordination Polymer | Cationic Dyes | Not Specified | High | rsc.org |
| Cd(II) Coordination Framework | Cationic Dyes (e.g., Rhodamine B) | Not Specified | High | researchgate.net |
Photocatalysis:
The triazole moiety in this compound derivatives can also play a crucial role in the photocatalytic degradation of organic pollutants. When incorporated into MOFs, these ligands can facilitate the generation of electron-hole pairs upon light irradiation, which are essential for the photocatalytic process.
A three-dimensional Cd(II) coordination framework utilizing a 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl ligand, a larger analogue of the core structure, has shown high photocatalytic activity in the degradation of methylene (B1212753) blue under UV irradiation researchgate.net. Similarly, MOFs based on Sm(III) and a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand have been demonstrated to act as photocatalysts for the degradation of methyl violet researchgate.net. The photocatalytic mechanism is believed to involve the generation of reactive oxygen species that break down the organic dye molecules. The stability of these MOFs in aqueous solutions and across a wide pH range is a critical factor for their practical application in wastewater treatment researchgate.net.
| Photocatalyst | Target Pollutant | Degradation Efficiency | Conditions | Ref. |
| [Cd(PTA)(BTBP)0.5·H2O]n | Methylene Blue | High | UV Irradiation | researchgate.net |
| MOF-Sm | Methyl Violet | Reasonable | Not Specified | researchgate.net |
Development of New Luminescent Materials
The inherent photophysical properties of the 1,2,4-triazole ring, combined with the phenolic group, make derivatives of this compound excellent candidates for the design of novel luminescent materials. When these derivatives are used as ligands to coordinate with metal ions, particularly lanthanides and d-block metals like zinc(II) and cadmium(II), the resulting coordination polymers and MOFs can exhibit enhanced and tunable luminescent properties.
The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as from the intrinsic luminescence of the ligand, which can be modulated by the metal center.
Lanthanide-based Luminescent MOFs:
Lanthanide ions (Ln³⁺) are well-known for their sharp and characteristic emission bands, long luminescence lifetimes, and large Stokes shifts. However, their direct excitation is often inefficient. The "antenna effect" is a strategy used to overcome this limitation, where an organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic luminescence.
A derivative of the subject compound, 4'-(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂L), has been successfully used to construct a series of lanthanide-based MOFs, including those with Eu³⁺, Gd³⁺, and Tb³⁺ ions ekb.eg. These materials exhibit the characteristic emissions of the respective lanthanide ions, demonstrating the effective energy transfer from the triazole-containing ligand to the metal center. Such luminescent MOFs have potential applications in sensing, as their luminescence can be quenched or enhanced in the presence of specific analytes. For example, a terbium-based MOF with a 1,2,3-triazole-containing ligand has shown selective detection of 4-nitrophenol and Fe³⁺ ions rsc.org.
| Lanthanide Ion | Ligand | Emission Wavelength (nm) | Application | Ref. |
| Eu³⁺, Gd³⁺, Tb³⁺ | 4'-(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | Characteristic Ln³⁺ emissions | Luminescent Materials | ekb.eg |
| Tb³⁺ | 5-[4-(4-carboxy-phenyl)- rsc.orgnih.govchemrxiv.orgtriazol-1-yl]-isophthalic acid | Characteristic Tb³⁺ emissions | Sensing of 4-nitrophenol and Fe³⁺ | rsc.org |
Zinc(II) and Cadmium(II)-based Luminescent Coordination Polymers:
Coordination polymers based on zinc(II) and cadmium(II) are also of great interest for luminescent applications. These d¹⁰ metal ions can enhance the luminescence of the organic ligands by increasing their rigidity and reducing non-radiative decay pathways. The coordination of the triazole and phenol moieties of this compound derivatives to Zn(II) or Cd(II) centers can lead to materials with strong fluorescence.
For instance, a Cd(II) coordination polymer constructed from 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl exhibits strong fluorescent emission in the solid state at room temperature researchgate.net. The photophysical properties of these materials can be tuned by modifying the substituents on the phenol or triazole rings, or by changing the coordination geometry around the metal center. These materials hold promise for applications in solid-state lighting and as fluorescent sensors.
| Metal Ion | Ligand | Emission Properties | Potential Application | Ref. |
| Cd(II) | 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl | Strong solid-state fluorescence | Solid-state lighting, sensors | researchgate.net |
| Zn(II) | Schiff base ligands | Enhanced fluorescence upon coordination | Fluorescent probes | researchgate.net |
Future Directions and Emerging Research Avenues for 4 1h 1,2,4 Triazol 1 Yl Methyl Phenol
Development of Novel Synthetic Strategies for Structural Diversification
Future research into 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is likely to focus on the development of innovative and efficient synthetic routes to create a diverse library of its derivatives. The exploration of novel synthetic strategies will be crucial for accessing a wider range of structurally varied analogs with potentially enhanced properties.
One promising direction is the adaptation of established methods for triazole synthesis to the specific scaffold of this compound. For instance, a known approach to synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine (B178648) hydrochloride salts. This method is noted for its mild reaction conditions and high regioselectivity, offering a potential pathway to introduce a variety of substituents onto the triazole ring of the target compound.
Furthermore, the synthesis of structurally related compounds, such as 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, has been achieved through the reaction of 1-chloromethyl-1,2,4-triazole hydrochloride with 4-mercaptophenol (B154117). This suggests that the core structure of this compound could be modified by replacing the methylene (B1212753) bridge with other linking groups, such as a thioether linkage, to create novel derivatives with altered electronic and steric properties.
The functionalization of the phenolic ring also presents a rich area for exploration. The hydroxyl group can be a starting point for various chemical transformations, including etherification, esterification, and the introduction of other functional groups. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.
The following table outlines potential synthetic strategies for the structural diversification of this compound:
| Synthetic Strategy | Description | Potential Outcome |
| Modification of the Triazole Ring | Introduction of substituents at various positions of the 1,2,4-triazole (B32235) ring using methods like N-alkylation or C-functionalization. | Creation of analogs with altered electronic properties and potential for new biological interactions. |
| Modification of the Phenolic Ring | Functionalization of the phenol (B47542) hydroxyl group or introduction of substituents onto the aromatic ring. | Enhanced solubility, altered pharmacokinetic properties, and potential for new binding interactions. |
| Modification of the Methylene Bridge | Replacement of the methylene linker with other functional groups such as carbonyl, sulfonyl, or substituted alkyl chains. | Altered conformational flexibility and spatial arrangement of the triazole and phenol moieties. |
Deeper Mechanistic Elucidation of Biological Interactions
While the biological activities of many triazole derivatives are well-documented, a deeper understanding of the specific mechanisms of action of this compound is a critical area for future research. Preliminary studies have already indicated its potential to influence physiological processes.
A study investigating the effect of this compound on the functional activity of the rat heart revealed that the compound induces bradycardia, suggesting a negative chronotropic effect. This finding points towards a potential interaction with cardiac ion channels or receptors that regulate heart rate. Future research should aim to identify the specific molecular targets responsible for this effect through a combination of in vitro and in vivo experiments.
To further elucidate its biological interactions, a range of enzymatic and cellular assays can be employed. For instance, given the known antifungal properties of many triazole compounds, it would be pertinent to screen this compound and its derivatives against a panel of fungal pathogens. Mechanistic studies could then focus on its potential to inhibit key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, a common target for azole antifungals.
The following table summarizes potential research approaches for the mechanistic elucidation of this compound's biological activity:
| Research Approach | Description | Potential Insights |
| Target Identification | Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the compound. | Understanding the primary proteins and pathways through which the compound exerts its biological effects. |
| Enzymatic Assays | Testing the inhibitory or activating effects of the compound on a range of purified enzymes relevant to its observed biological activity. | Quantifying the potency and selectivity of the compound against specific enzymatic targets. |
| Cellular Assays | Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. | Elucidating the downstream cellular consequences of the compound's interaction with its molecular targets. |
| Electrophysiological Studies | Using techniques like patch-clamping to study the effects of the compound on ion channel activity in relevant cell types, such as cardiomyocytes. | Providing a detailed understanding of the compound's influence on cellular electrophysiology. |
Exploration of Advanced Material Functionalities
The unique combination of a phenol and a triazole moiety in this compound makes it an attractive building block for the development of advanced materials with novel functionalities. The triazole ring can act as a ligand for metal ions, while the phenol group can participate in hydrogen bonding and polymerization reactions.
One promising avenue of research is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can coordinate with metal ions to form porous, crystalline structures with high surface areas. The phenolic group could be further functionalized to tune the properties of the MOF, such as its porosity, stability, and catalytic activity. Such MOFs could find applications in gas storage, separation, and catalysis.
The incorporation of this compound into functional polymers is another area of interest. The phenolic hydroxyl group can be used as a monomer in the synthesis of polymers such as polyesters and polycarbonates. The presence of the triazole ring in the polymer backbone could impart unique properties, such as enhanced thermal stability, flame retardancy, and metal-coordinating capabilities. These polymers could be explored for applications in areas like organic light-emitting diodes (OLEDs) and as membranes for separation processes.
Furthermore, the photoresponsive properties of molecules containing both phenol and triazole-like structures could be exploited. By incorporating photo-switchable moieties, it may be possible to create materials that change their properties, such as color or conformation, in response to light. These photoresponsive materials could have applications in optical data storage, sensors, and smart coatings.
Integration with Cutting-Edge Computational Techniques
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. In silico studies can provide valuable insights into the compound's structure, properties, and interactions with biological targets and materials.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to various protein targets. This can help in identifying potential biological activities and in designing more potent and selective analogs. For example, docking studies could be used to investigate the interaction of this compound with the active site of fungal enzymes or cardiac ion channels.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure and properties of the molecule. These calculations can provide information about its reactivity, stability, and spectroscopic properties, which can be valuable for understanding its chemical behavior and for designing new materials. For instance, DFT calculations can be used to predict the nonlinear optical properties of materials incorporating this compound.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its interactions with its environment. MD simulations can provide insights into the conformational changes of the molecule, its solvation properties, and the stability of its complexes with proteins or other molecules. This information can be crucial for understanding its mechanism of action and for designing new drug delivery systems.
Design of Multi-Targeting Hybrid Molecules
The concept of designing hybrid molecules that can simultaneously interact with multiple biological targets is a growing area of research in drug discovery. The scaffold of this compound provides an excellent starting point for the design of such multi-targeting agents.
By strategically combining the this compound core with other pharmacophores, it is possible to create hybrid molecules with dual or multiple biological activities. For example, the phenolic hydroxyl group could be linked to a known inhibitor of a particular enzyme, while the triazole moiety could be functionalized to interact with a different target. This approach could lead to the development of novel therapeutics with improved efficacy and reduced side effects.
The design of dual-target inhibitors often involves linking two known pharmacophores with a suitable spacer. The methylene bridge in this compound can serve as a part of this linker, and its length and flexibility can be modified to optimize the binding of the hybrid molecule to its targets.
Q & A
(Basic) What are the common synthetic routes for preparing 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol?
The synthesis typically involves a nucleophilic substitution reaction between 4-(chloromethyl)phenol and 1H-1,2,4-triazole under basic conditions. Key steps include:
- Reaction setup : Dissolve 4-(chloromethyl)phenol and 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate (K₂CO₃) to deprotonate the triazole and activate the nucleophile .
- Optimization : Maintain temperatures between 60–80°C for 12–24 hours to achieve high yields. Excess triazole (1.2–1.5 equivalents) ensures complete substitution .
- Purification : Isolate the product via recrystallization from ethanol/water mixtures or column chromatography to remove unreacted starting materials .
(Basic) How is the molecular structure of this compound characterized experimentally?
A multi-technique approach is employed:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the triazole ring (δ ~7.8–8.2 ppm for protons) and the methylene bridge (δ ~5.2 ppm for –CH₂–) .
- IR : Identify O–H stretching (~3200 cm⁻¹) and triazole C–N vibrations (~1500 cm⁻¹) .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]⁺ peak at m/z 206.1 .
- Elemental analysis : Verify C, H, N composition within ±0.3% of theoretical values .
(Advanced) How does X-ray crystallography resolve the supramolecular architecture of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Index reflections in a monoclinic P2₁/n space group (e.g., a = 5.3975 Å, b = 10.0099 Å, c = 18.311 Å, β = 91.01°) .
- Structure refinement : Solve via direct methods (SHELXS-97) and refine with SHELXL-2018, achieving R₁ < 0.05 for I > 2σ(I) .
- Key interactions :
- O–H···N hydrogen bonds (2.65–2.80 Å) between phenolic –OH and triazole N2 atoms form 1D chains along the [010] axis .
- C–H···N interactions (3.10–3.30 Å) extend these chains into 2D layers .
- π···π stacking (3.556 Å) between triazole rings stabilizes 3D frameworks .
(Advanced) What computational methods predict intermolecular interaction networks in its crystal lattice?
Density functional theory (DFT) and molecular docking are used:
- DFT calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to model bond lengths (e.g., C1–N2 = 1.308 Å) and dihedral angles (e.g., 33.4° between phenyl and triazole planes) .
- Calculate interaction energies (e.g., O–H···N: ~25 kJ/mol) using counterpoise correction .
- Molecular docking : Screen for potential biological targets (e.g., enzymes) by analyzing triazole–receptor hydrogen bonding and hydrophobic contacts .
(Basic) What are the key considerations in optimizing reaction conditions for synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis to remove high-boiling-point residues .
- Base strength : Weak bases (K₂CO₃) minimize side reactions (e.g., hydrolysis of the chloromethyl precursor) compared to stronger bases like NaOH .
- Scale-up : Transition from batch to continuous-flow reactors improves yield consistency and reduces reaction time .
(Advanced) How do substituent variations affect hydrogen-bonding patterns and crystal packing?
Comparative studies on analogues (e.g., sulfanyl or benzyl derivatives) reveal:
- Substituent electronegativity : Electron-withdrawing groups (e.g., –F) strengthen O–H···N bonds (shorter distances, ~2.60 Å) .
- Steric effects : Bulky substituents (e.g., –S–CH₃) disrupt π···π stacking, leading to less dense packing (higher Z values) .
- Thermal stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 480–482 K for sulfanyl derivatives vs. 460 K for unsubstituted analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
